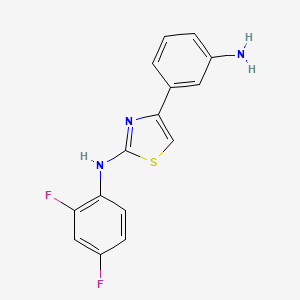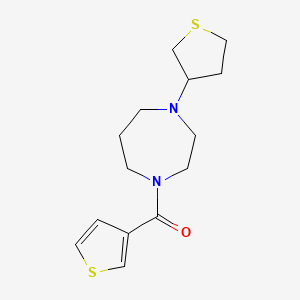
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone, also known as TTM, is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. TTM belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics, sedatives, and hypnotics. However, TTM has unique properties that make it a promising candidate for further research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone involves the reaction of 3-bromothiophene with 3-mercapto-1,2-propanediol to form 3-(thiophen-3-ylthio)propane-1,2-diol. This intermediate is then reacted with 1,4-diazepane-3,6-dione to form (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone.
Starting Materials
3-bromothiophene, 3-mercapto-1,2-propanediol, 1,4-diazepane-3,6-dione
Reaction
Step 1: React 3-bromothiophene with 3-mercapto-1,2-propanediol in the presence of a base such as potassium carbonate to form 3-(thiophen-3-ylthio)propane-1,2-diol., Step 2: React 3-(thiophen-3-ylthio)propane-1,2-diol with 1,4-diazepane-3,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone., Step 3: Purify the product using techniques such as column chromatography or recrystallization.
Mechanism Of Action
The exact mechanism of action of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to enhance the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in anxiety and other related symptoms.
Biochemical And Physiological Effects
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anti-inflammatory and anti-cancer effects. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has also been shown to modulate the activity of various neurotransmitters, including GABA, dopamine, and serotonin.
Advantages And Limitations For Lab Experiments
One advantage of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is its relatively simple synthesis, which allows for easy production and testing in the laboratory. Additionally, (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to be effective in animal models, indicating its potential as a therapeutic agent. However, there are some limitations to the use of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several potential future directions for research on (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly alcohol and opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone and its effects on neurotransmitter systems. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone may also have potential as an anti-inflammatory agent and for the treatment of certain types of cancer. Further research is needed to fully explore these potential applications of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone.
Scientific Research Applications
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and addiction. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for alcohol and opioid addiction. Additionally, (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been studied for its potential as an anti-inflammatory agent and for its effects on cancer cells.
properties
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFKONAHVOAYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

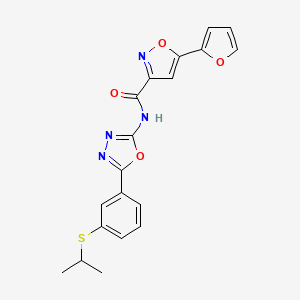
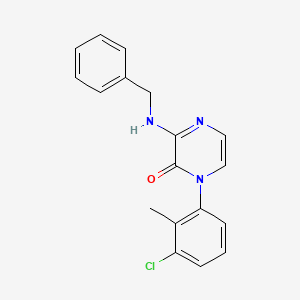
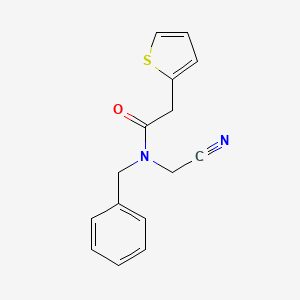
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)
![6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2715459.png)
![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)
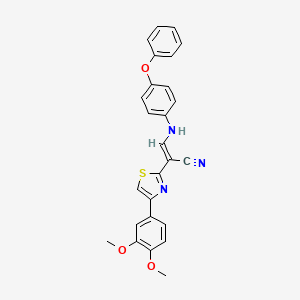
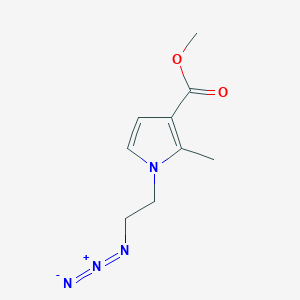
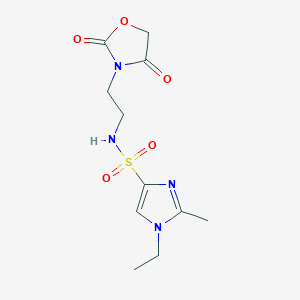
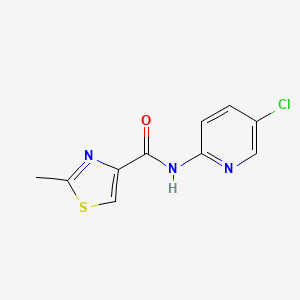
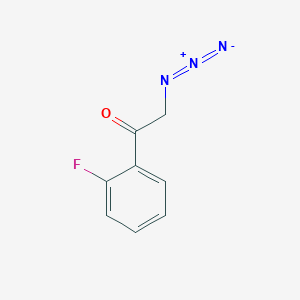
![4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B2715469.png)
